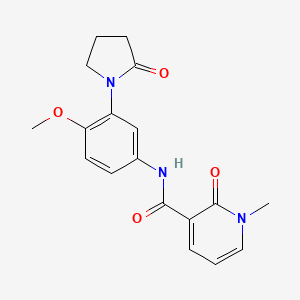![molecular formula C8H8ClF3N2O2S B2791837 N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide CAS No. 2060751-75-7](/img/structure/B2791837.png)
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CTP-499" and is known for its potential therapeutic benefits.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of CTP-499 and how it interacts with other cellular processes.
4. New applications: CTP-499 may have potential therapeutic applications in other medical conditions beyond those that have been studied so far.
Conclusion:
CTP-499 is a promising compound that has shown potential therapeutic benefits in a variety of medical conditions. Its selective inhibition of PARP and low toxicity make it an attractive candidate for further research. Future studies will help to determine its safety and efficacy in humans and identify new applications for this compound.
Vorteile Und Einschränkungen Für Laborexperimente
CTP-499 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: CTP-499 is a highly potent compound, which means that it can be used in small concentrations in experiments.
2. Selective inhibition: CTP-499 selectively inhibits PARP, which means that it does not interfere with other cellular processes.
3. Low toxicity: CTP-499 has been shown to have low toxicity in animal studies.
Some of the limitations of CTP-499 for lab experiments include:
1. Limited solubility: CTP-499 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited stability: CTP-499 is not very stable and can degrade over time, which can affect its potency.
Zukünftige Richtungen
There are several future directions for research on CTP-499, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of CTP-499 in humans.
2. Combination therapy: CTP-499 may be effective when used in combination with other drugs for the treatment of various medical conditions.
3.
Synthesemethoden
CTP-499 is synthesized through a multi-step process involving the reaction of 5-chloro-3-(trifluoromethyl)pyridine with methanesulfonyl chloride. The resulting intermediate is then reacted with sodium azide, followed by reduction with lithium aluminum hydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
CTP-499 has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic benefits in a variety of medical conditions. Some of the areas of research include:
1. Neurodegenerative diseases: CTP-499 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from damage and improve cognitive function.
2. Kidney disease: CTP-499 has been studied for its potential to protect the kidneys from damage caused by diabetes and other conditions.
3. Cardiovascular disease: CTP-499 has been shown to have beneficial effects on the cardiovascular system, including reducing inflammation and improving blood vessel function.
Eigenschaften
IUPAC Name |
N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2S/c1-17(15,16)14-4-7-6(8(10,11)12)2-5(9)3-13-7/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASTVWPEKIIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)


![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
